N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
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Overview
Description
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is a complex organic compound with a unique structure that combines an acridine core with dibutylamino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic conditions.
Introduction of the Dibutylamino Group: The dibutylamino group can be introduced via nucleophilic substitution reactions using dibutylamine and suitable electrophilic intermediates.
Sulfonamide Formation: The sulfonamide groups are typically introduced through sulfonation reactions using sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or dibutylamino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors, while the acridine core may intercalate with DNA, affecting gene expression and cellular processes. The sulfonamide groups can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(Dimethylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
- N1-(2-(Diethylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
- N1-(2-(Dipropylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide
Uniqueness
N1-(2-(Dibutylamino)ethyl)-9-oxo-9,10-dihydroacridine-1,2-disulfonamide is unique due to the presence of the dibutylamino group, which can confer different physicochemical properties compared to its dimethyl, diethyl, and dipropyl analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
189769-43-5 |
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Molecular Formula |
C23H32N4O5S2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1-N-[2-(dibutylamino)ethyl]-9-oxo-10H-acridine-1,2-disulfonamide |
InChI |
InChI=1S/C23H32N4O5S2/c1-3-5-14-27(15-6-4-2)16-13-25-34(31,32)23-20(33(24,29)30)12-11-19-21(23)22(28)17-9-7-8-10-18(17)26-19/h7-12,25H,3-6,13-16H2,1-2H3,(H,26,28)(H2,24,29,30) |
InChI Key |
RXPDVSSEQZADKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCNS(=O)(=O)C1=C(C=CC2=C1C(=O)C3=CC=CC=C3N2)S(=O)(=O)N |
Origin of Product |
United States |
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